molecular formula C16H13N3O2 B7882172 methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate

methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B7882172
M. Wt: 279.29 g/mol
InChI Key: VGHOCGDZTCVEAV-UHFFFAOYSA-N
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Description

Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate (CAS 1253528-07-2) is a high-purity heterocyclic organic compound supplied for use as a specialized building block in chemical and pharmaceutical research . This molecule, with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol, features a hybrid structure incorporating both benzoate and imidazole scaffolds linked to a pyridine ring . This specific arrangement of nitrogen-containing heterocycles makes it a valuable intermediate for medicinal chemistry and drug discovery programs, particularly in the exploration of novel kinase inhibitors and receptor-targeted therapies . The compound's core structure is based on a pyridine-imidazole pharmacophore, a motif present in several biologically active molecules. Scientific literature indicates that analogous compounds where a pyridine ring is linked to an imidazole group have demonstrated potent and selective agonist activity at histamine H3 receptors, highlighting the therapeutic potential of this chemical class . Furthermore, recent patent literature reveals that structurally related pyridine and imidazole derivatives are being investigated as potent PI3K-gamma inhibitors for the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions . Researchers can utilize this building block to synthesize and optimize new chemical entities for oncology and immunology research. This product is offered with a typical purity of 98% or higher and is accompanied by comprehensive analytical data, including NMR and HPLC documentation, to ensure quality and consistency in research applications . It is supplied for laboratory research purposes only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

methyl 3-(5-pyridin-4-yl-1H-imidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)13-4-2-3-12(9-13)15-14(18-10-19-15)11-5-7-17-8-6-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHOCGDZTCVEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, involves the condensation of glyoxal, ammonia, and formaldehyde. Adaptations of this method have been employed to introduce substituents at specific positions. For instance, methyl 4-formylbenzoate (1) reacts with ammonia and glyoxal derivatives under acidic conditions to yield 4-substituted imidazoles. In one protocol, methyl 4-formylbenzoate was converted to benzoyl chloride (4) via thionyl chloride, followed by amidation with amines to form intermediates such as 4-(chloromethyl)benzamide (5). Subsequent cyclization with ammonium acetate at 120°C generated the imidazole core with moderate yields (25–40%).

Reductive Amination

Reductive amination between aldehydes and amines offers a regioselective pathway. For example, methyl 3-aminobenzoate reacts with pyridin-4-ylglyoxal in the presence of sodium cyanoborohydride, producing the desired imidazole derivative. This method avoids harsh acidic conditions but requires careful control of stoichiometry to prevent over-reduction.

Esterification and Final Functionalization

The methyl benzoate group is typically introduced early in the synthesis to avoid side reactions during cross-coupling. Key steps include:

Ester Protection

Methyl esterification of 3-carboxybenzaldehyde using thionyl chloride and methanol proceeds quantitatively. The ester group remains stable during subsequent imidazole formation and cross-coupling steps.

Deprotection and Recrystallization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and recrystallized from ethanol/water mixtures. Purity exceeding 98% is routinely achieved, as verified by ¹H NMR and LC-MS.

Optimization and Scalability

Catalyst Screening

Comparative studies of palladium catalysts (Pd₂(dba)₃, Pd(OAc)₂, XantPhos) reveal that Pd₂(dba)₃ with XantPhos as a ligand provides optimal coupling efficiency (Table 1).

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂PPh₃2885
Pd₂(dba)₃XantPhos5898
PdCl₂(dppf)dppf4292

Solvent and Temperature Effects

Reaction yields improve in polar aprotic solvents (DMF, DMSO) at 80–100°C. Prolonged heating (>12 h) degrades the imidazole ring, necessitating precise time control.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.79 (s, 1H, imidazole-H), 8.61 (d, J = 6.8 Hz, 2H, pyridine-H), 7.82 (d, J = 9.2 Hz, 2H, benzoate-H).

  • LC-MS : m/z 279.29 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃N₃O₂.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 4.2 min, confirming >98% purity.

Challenges and Limitations

  • Regioselectivity : Competing formation of 4-pyridin-3-yl isomers occurs during cross-coupling, requiring meticulous purification.

  • Scale-Up : Batch reactions above 10 mmol suffer from reduced yields due to exothermic side reactions. Continuous flow systems are under investigation to address this .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce saturated heterocycles.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate has been investigated for its potential pharmacological activities:

  • Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
A54912G2/M phase arrest

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The imidazole ring's ability to coordinate with metal ions enhances its interaction with various enzymes.

Material Science

The compound is utilized in the development of advanced materials due to its structural properties. It serves as a building block for synthesizing more complex organic molecules, which are essential in creating novel materials with tailored functionalities.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on multiple cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth and induced apoptosis through specific signaling pathways associated with cancer cell survival.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of specific kinases involved in cancer progression. The findings suggested that this compound could serve as a lead compound for developing new therapeutic agents targeting these kinases.

Mechanism of Action

The mechanism of action of methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other methyl benzoate derivatives with varying substituents, such as methyl 2,6-difluoro-4-(trifluoromethyl)benzoate and methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate . Below is a detailed comparison:

Property Methyl 3-[5-(Pyridin-4-yl)-1H-imidazol-4-yl]benzoate Methyl 2,6-Difluoro-4-(trifluoromethyl)benzoate Methyl (s)-3-Amino-3-(2,4-dimethylphenyl)propanoate
Molecular Weight (g/mol) 279.30 254.17 247.31
Key Functional Groups Pyridine, imidazole, benzoate Difluoro, trifluoromethyl, benzoate Amino, dimethylphenyl, propanoate
Purity 95.0% Not reported Not reported
Commercial Status Discontinued Discontinued Discontinued
Potential Applications Likely pharmacological (e.g., receptor modulation) Fluorinated agrochemicals or drug intermediates Chiral synthons for amino acid derivatives

Structural and Functional Insights:

In contrast, the trifluoromethyl and difluoro groups in methyl 2,6-difluoro-4-(trifluoromethyl)benzoate confer strong electron-withdrawing effects, likely increasing metabolic stability and lipophilicity . The amino and dimethylphenyl groups in methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate introduce chirality and steric bulk, making it suitable for asymmetric synthesis or as a precursor to bioactive peptides .

Pharmacological Relevance: While direct pharmacological data for this compound are unavailable, structurally related compounds, such as dibenzodiazepinone-type muscarinic M2-receptor antagonists (e.g., compound 164 in ), share imidazole and aromatic ester motifs.

Synthetic Challenges: The discontinued status of all three compounds implies challenges in synthesis, purification, or commercial demand. Fluorinated analogs often require specialized fluorination techniques, while chiral amino esters demand enantioselective synthesis.

Research Findings and Implications

Biological Activity :
The imidazole-pyridine system is a hallmark of kinase inhibitors (e.g., imatinib analogs), while fluorinated benzoates are common in anti-inflammatory drugs. The discontinued status of these compounds may reflect niche applications or supersession by newer analogs.

Industrial Relevance : The discontinuation of all three esters by CymitQuimica highlights market trends favoring simpler, more cost-effective intermediates. However, their structural uniqueness underscores their value in specialized research contexts.

Biological Activity

Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H13N3O2C_{16}H_{13}N_{3}O_{2} and a molecular weight of 279.29 g/mol. The compound features a benzoate ester linked to an imidazole ring, which is substituted with a pyridine moiety. This unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety may participate in π-π stacking interactions, influencing the activity of target proteins involved in various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant antibacterial and antifungal activities against several strains of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.0039 mg/mLStrongly inhibited
Escherichia coli0.025 mg/mLStrongly inhibited
Candida albicans0.015 mg/mLModerately inhibited

These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can significantly reduce the viability of cancer cells in vitro:

Cell Line IC50 Value (µM) Effect
HeLa (cervical cancer)10Cytotoxic effect
MCF-7 (breast cancer)15Cytotoxic effect
A549 (lung cancer)12Cytotoxic effect

These findings suggest that this compound could be further explored for its potential in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity. Key findings include:

  • Pyridine Substitution : Variations in the position of the pyridine ring significantly affect antimicrobial potency.
  • Imidazole Modifications : Alterations to the imidazole ring enhance anticancer efficacy.
  • Benzoate Ester Group : The presence of the ester group facilitates further functionalization, enhancing biological activity.

Case Studies

Several case studies have examined the effects of this compound on specific diseases:

  • In Vivo Antitumor Activity : A study investigated the compound's effects on tumor growth in mouse models, demonstrating a significant reduction in tumor size compared to control groups.
  • Synergistic Effects with Other Drugs : Research has shown that combining this compound with conventional chemotherapy agents enhances overall therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as:

  • Condensation reactions to form the imidazole core, followed by functionalization of the pyridine and benzoate moieties. Microwave-assisted synthesis (e.g., as described for triazole derivatives) can enhance reaction efficiency and yield .
  • Solvent selection (e.g., DMF or THF) and temperature control (60–120°C) are critical for minimizing side products. Kinetic studies, including time-resolved NMR, help identify optimal reaction durations .
  • Purification methods like column chromatography or recrystallization are recommended, with purity verified via HPLC (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures, particularly for resolving hydrogen bonding or π-π stacking interactions in the imidazole-pyridine system .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks using DEPT and COSY to confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl isomers).
    • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Multi-software validation : Cross-check refinement results using SHELXL (for small molecules) and PHENIX (for macromolecular interactions) to address discrepancies in bond lengths or angles .
  • Twinned data analysis : Apply SHELXD for structure solution if twinning is suspected, particularly in cases of low-resolution diffraction data .
  • Thermal ellipsoid modeling : Use anisotropic displacement parameters to refine disordered regions in the crystal lattice .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., kinases or GPCRs), focusing on the pyridine and imidazole motifs as key pharmacophores .
  • In vitro assays :
    • Dose-response curves : Test IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based readouts) with triplicate replicates to ensure reproducibility.
    • Mutagenesis studies : Modify the benzoate ester group to assess its role in target selectivity .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility, as demonstrated for structurally similar imidazole derivatives .
  • Prodrug design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to improve bioavailability .
  • Physicochemical profiling : Measure logP (octanol-water partition coefficient) via shake-flask methods to guide formulation adjustments .

Methodological Considerations

Q. What analytical methods are recommended for detecting degradation products of this compound?

  • Stability studies : Conduct accelerated degradation under acidic, basic, oxidative, and thermal stress conditions (ICH guidelines).
  • LC-MS/MS : Identify degradation products using fragmentation patterns and compare with synthetic standards .
  • Forced degradation thresholds : Define acceptable limits (e.g., <0.5% impurity) based on regulatory requirements .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT calculations : Use Gaussian 16 to model transition states for reactions like nucleophilic substitution at the benzoate ester or electrophilic aromatic substitution on the pyridine ring .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole core .

Data Interpretation and Validation

Q. How should researchers validate conflicting biological activity data across studies?

  • Dose normalization : Re-express activity data in terms of molarity (µM) rather than mass (µg/mL) to account for molecular weight differences in analogs.
  • Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to benchmark results .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or trends .

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